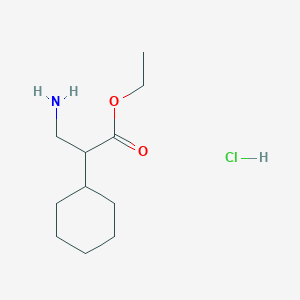

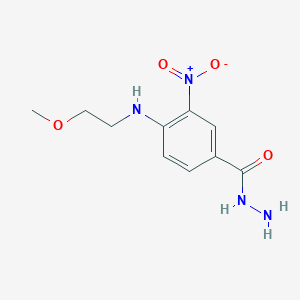

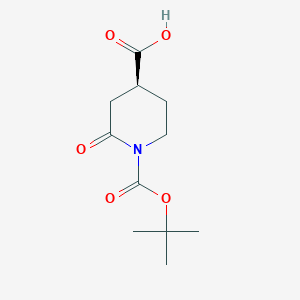

![molecular formula C10H14N4O B13010793 1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B13010793.png)

1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Amino-2-methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol, often referred to as AMP, is a bicyclic heterocycle with a unique structure. It contains a bridgehead nitrogen and an N–N bond, making it an intriguing compound. Although first synthesized in the late 1970s, AMP didn’t find widespread applications until recently.

Notably, AMP serves as the active moiety in the broad-spectrum antiviral drug remdesivir, which gained prominence during the COVID-19 pandemic. Remdesivir has shown promising results in treating severe symptoms of COVID-19 and has been approved by the US FDA . Additionally, AMP is a structural motif in other drugs like brivanib alaninate (an antitumorigenic drug) and BMS-690514 and BMS-599626 (EGFR inhibitors).

准备方法

Several synthetic routes lead to AMP. Here are some notable methods:

Synthesis from Pyrrole Derivatives: Starting from pyrrole derivatives, various transformations can yield AMP.

Bromohydrazone Route: Formation via bromohydrazone intermediates.

Triazinium Dicyanomethylide Formation: A pathway involving triazinium dicyanomethylide.

Multistep Synthesis: Sequential steps leading to AMP.

Transition Metal-Mediated Synthesis: Utilizing transition metals for efficient synthesis.

Rearrangement of Pyrrolooxadiazines: Rearrangement reactions to form AMP.

化学反应分析

AMP undergoes diverse reactions, including oxidation, reduction, and substitution. Common reagents include hydrides, halogens, and metal catalysts. Major products include derivatives with modified functional groups.

科学研究应用

AMP’s versatility extends across various fields:

Antiviral Activity: Remdesivir’s success highlights AMP’s potential against RNA viruses.

Kinase Inhibitors: AMP derivatives inhibit kinases (e.g., EGFR, VEGFR-2) and show anticancer properties.

Norovirus Inhibition: Some analogs combat noroviruses.

作用机制

AMP’s effects involve inhibiting COX enzymes, reducing prostaglandin E2 (PGE2) production, and influencing cell signaling pathways. Further studies are ongoing to elucidate its precise molecular targets.

相似化合物的比较

AMP stands out due to its unique structure. Similar compounds include brivanib alaninate, BMS-690514, and BMS-599626, but AMP’s distinct features set it apart.

属性

分子式 |

C10H14N4O |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

1-amino-2-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropan-2-ol |

InChI |

InChI=1S/C10H14N4O/c1-10(2,15)9(11)7-3-4-14-8(7)5-12-6-13-14/h3-6,9,15H,11H2,1-2H3 |

InChI 键 |

AQSUXLLFFJZLEH-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(C1=C2C=NC=NN2C=C1)N)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-isopropyl-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13010756.png)

![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)

![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)

![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)